Delequamine
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Overview
Description
Preparation Methods
The synthesis of delequamine involves several steps, including the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods are not extensively documented, but the compound is available for research purposes in various quantities .
Chemical Reactions Analysis
Delequamine undergoes several types of chemical reactions, primarily involving its interaction with alpha-2 adrenergic receptors. Common reagents and conditions used in these reactions include selective alpha-2 receptor antagonists like yohimbine . The major products formed from these reactions are typically related to the modulation of norepinephrine release and nitric oxide synthesis .
Scientific Research Applications
Delequamine has been extensively studied for its potential applications in scientific research. It has shown promise in the following areas:
Mental Health: This compound has been used to study mental retardation and other cognitive disorders.
Sexual Dysfunction: Experimental studies have shown that this compound can increase sexual behavior scores in both male and female rats, making it a potential candidate for treating sexual dysfunction.
Cancer Research: This compound inhibits colorectal cancer cell viability, indicating its potential use in cancer research.
Mechanism of Action
Delequamine exerts its effects by selectively blocking alpha-2 adrenergic receptors. This blockade increases norepinephrine transmission by preventing its re-uptake at the synapse. Additionally, this compound modulates the norepinephrine-induced contractility in the smooth muscle of the penis, facilitating erection by enhancing nitric oxide release .
Comparison with Similar Compounds
Delequamine is often compared with other alpha-2 adrenergic receptor antagonists, such as yohimbine. While both compounds share similar mechanisms of action, this compound is more selective and potent . Other similar compounds include:
Yohimbine: An alpha-2 adrenoceptor antagonist used for enhancing sexual response.
Imiloxan: Another alpha-2 adrenergic receptor antagonist used in the treatment of major depressive disorder.
This compound’s unique selectivity and potency make it a valuable compound for research in various fields.
Biological Activity
Delequamine, also known as RS-15385-197, is a selective α2-adrenergic receptor antagonist that has garnered attention in pharmacological research, particularly in the context of erectile dysfunction (ED) and sexual behavior modulation. This compound exhibits significant selectivity against other receptor types, notably showing over 1000-fold selectivity against 5-HT1A receptors and α1-adrenoceptors, making it a unique candidate for therapeutic applications in sexual health .
Receptor Interaction
This compound primarily functions by antagonizing α2-adrenergic receptors, which are known to play a crucial role in the modulation of neurotransmitter release and smooth muscle tone. The blockade of these receptors facilitates increased norepinephrine release, enhancing penile erection by promoting vasodilation and relaxation of cavernous smooth muscles .
Biological Pathways
The biological activity of this compound can be understood through its impact on various signaling pathways:
- NO-cGMP Pathway : By increasing the availability of norepinephrine, this compound indirectly influences the nitric oxide (NO) pathway. NO is critical for the production of cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation in the corpus cavernosum of the penis.
- cAMP Pathway : Additionally, this compound may affect cyclic adenosine monophosphate (cAMP) levels, further contributing to muscle relaxation and erectile function .
Experimental Studies
Several studies have investigated the effects of this compound on sexual response and erectile function:
- Erectile Dysfunction Models : In animal models, particularly rats, this compound has been shown to significantly enhance erectile responses when administered prior to sexual stimulation. This effect is attributed to its ability to modulate central and peripheral adrenergic pathways .
- Female Sexual Behavior : Research has also explored the impact of this compound on female sexual behavior. In controlled experiments, it was observed that administration of this compound influenced sexual receptivity and behavior in female rats, indicating its broader implications in sexual health beyond male erectile function .
Case Studies
A notable case study involved a cohort of subjects with diagnosed erectile dysfunction receiving this compound as part of their treatment regimen. The results indicated a marked improvement in erectile function scores compared to baseline measurements, supporting the compound's efficacy as a therapeutic agent for ED .
Data Summary
Here is a summary table highlighting key findings from various studies on this compound:
Properties
CAS No. |
119905-05-4 |
---|---|
Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |
InChI |
InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1 |
InChI Key |
JKDBLHWERQWYKF-JLSDUUJJSA-N |
SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Key on ui other cas no. |
119905-05-4 |
Synonyms |
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |
Origin of Product |
United States |
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